molecular formula C5H9Cl2N3 B3021488 3-Hydrazinylpyridine dihydrochloride CAS No. 364727-74-2

3-Hydrazinylpyridine dihydrochloride

Cat. No. B3021488
Key on ui cas rn: 364727-74-2
M. Wt: 182.05 g/mol
InChI Key: QJFANABRDIUIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949648B2

Procedure details

To a mixture of 3-aminopyridine (9.41 g, 100 mmol) and conc. hydrochloric acid (100 mL) which was cooled to a temperature of lower than −5° C., a solution of sodium nitrite (7.20 g, 105 mmol) in water (60 mL) was added dropwise. Subsequently, a solution of tin chloride (II) (56.9 g, 300 mmol) in conc. hydrochloric acid (50 mL) was added dropwise thereto carefully so that the temperature of the solution did not exceed −5° C. The solution was stirred at a temperature of lower than −5° C. for additional 3 hours, and the resulting crystals were collected by filtration. The crystals were washed with diethylether/methanol and air dried to give the title compound (15.6 g, 85% yield). The compound was used in the following process without further purification.
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
56.9 g
Type
catalyst
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[N:8]([O-])=O.[Na+].[ClH:12]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[ClH:12].[ClH:12].[NH:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:1.2,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
9.41 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
56.9 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at a temperature of lower than −5° C. for additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −5° C
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with diethylether/methanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.Cl.N(N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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